molecular formula C19H23N3O4S B2869503 4-acetamido-N-(2-(3,4-dimethylphenylsulfonamido)ethyl)benzamide CAS No. 1091397-72-6

4-acetamido-N-(2-(3,4-dimethylphenylsulfonamido)ethyl)benzamide

Cat. No. B2869503
CAS RN: 1091397-72-6
M. Wt: 389.47
InChI Key: UFWADVDMBLJHRL-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(3,4-dimethylphenylsulfonamido)ethyl)benzamide is a chemical compound that is used in scientific research for its potential therapeutic properties. It has been studied for its ability to inhibit certain enzymes and receptors, which could make it useful in the treatment of various diseases.

Scientific Research Applications

Kinetics and Hydrolysis Studies

Research on similar compounds like sulfonamides and carboxamides has led to insights into their kinetics and hydrolysis. For instance, Kerstholt et al. (1993) studied the hydrolysis of 1-benzoyl-3-phenyl-1,2,4-triazole and p-methoxyphenyl dichloroethanoate in solutions containing various amides and sulfonamides, providing valuable information on Gibbs energies for substrate ↔ added solute interactions in aqueous solutions (Kerstholt, Engberts, & Blandamer, 1993).

Synthesis and Derivatives Studies

The synthesis of derivatives of benzamides and acetamides is a key area of research. For example, Ali and Richardson (1969) investigated the synthesis of derivatives of 2,3,4,6-tetra-amino-2,3,4,6-tetradeoxy-D-glucose, involving displacement reactions of sulphonate esters (Ali & Richardson, 1969).

Solvent Effects on Polymorphism

The effects of solvents on the polymorphism of similar compounds have been explored. Mudalip et al. (2018) examined the impact of different solvents on the polymorphism and shape of mefenamic acid crystals, an area that could be relevant to the study of 4-acetamido-N-(2-(3,4-dimethylphenylsulfonamido)ethyl)benzamide (Mudalip et al., 2018).

Biological Evaluation and Molecular Docking

Fahim and Shalaby (2019) have conducted biological evaluation, molecular docking, and DFT calculations on novel benzenesulfonamide derivatives, offering insights into their potential interactions and mechanical studies (Fahim & Shalaby, 2019).

Antimalarial and COVID-19 Drug Studies

The potential use of sulfonamide derivatives in antimalarial and COVID-19 treatments has been investigated, as shown in the study by Fahim and Ismael (2021), where the antimalarial activity of N-(phenylsulfonyl)acetamide derivatives was examined (Fahim & Ismael, 2021).

Reactions with Carboxylic Acid Amides

Astakhova et al. (2018) explored reactions of acetamide and benzamide with N-allyltrifluoromethanesulfonamide, contributing to the understanding of the reactivity of these compounds under oxidizing conditions (Astakhova et al., 2018).

Bond Dissociation Energies

The homolytic bond dissociation energies for the cleavage of α-nitrogen-hydrogen bonds in carboxamides and sulfonamides were estimated by Bordwell et al. (1990), providing critical data for understanding the stability and reactivity of these compounds (Bordwell, Harrelson, & Lynch, 1990).

properties

IUPAC Name

4-acetamido-N-[2-[(3,4-dimethylphenyl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-13-4-9-18(12-14(13)2)27(25,26)21-11-10-20-19(24)16-5-7-17(8-6-16)22-15(3)23/h4-9,12,21H,10-11H2,1-3H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWADVDMBLJHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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